molecular formula C9H12N2O2 B7556870 N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide

N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide

Cat. No. B7556870
M. Wt: 180.20 g/mol
InChI Key: WDBGPPPJLPXXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been found to possess a range of biological activities.

Scientific Research Applications

N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. One of the primary research areas is cancer, where this compound has been found to exhibit potent anticancer activity. It has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has been found to suppress the immune response and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function. This compound has also been found to inhibit the activation of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in immune cells. This compound has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide has several advantages for lab experiments. It is stable and can be easily synthesized and purified. It also exhibits potent biological activities, making it a useful tool for studying various diseases and biological processes. However, there are also some limitations to its use. This compound is relatively expensive, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the study of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of DPP-IV and AKT signaling pathways. Another area of research is the evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer and autoimmune diseases. Additionally, the potential use of this compound in combination with other drugs or therapies needs to be explored. Overall, this compound has great potential for the development of novel therapeutics for various diseases, and further research is needed to fully understand its biological activities and potential clinical applications.

Synthesis Methods

The synthesis of N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide involves the reaction of 3-amino-2-oxazoline and 2-bromo-3-methylpropene in the presence of a base. The resulting product is then subjected to various purification steps to obtain pure this compound. The yield of the synthesis process is moderate, and the purity of the final product is crucial for its biological activities.

properties

IUPAC Name

N-(3-propan-2-yl-1,2-oxazol-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-8(12)10-9-5-7(6(2)3)11-13-9/h4-6H,1H2,2-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBGPPPJLPXXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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